(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Overview
Description
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes a benzofuran ring, a dichlorobenzylidene group, and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the dichlorobenzylidene group through a condensation reaction. The final step involves esterification to introduce the dimethylpropanoate group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Nitrazolam and Clonazolam: Designer benzodiazepines with similar structural features.
Uniqueness
What sets (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16Cl2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H16Cl2O4/c1-20(2,3)19(24)25-13-6-7-14-16(10-13)26-17(18(14)23)8-11-4-5-12(21)9-15(11)22/h4-10H,1-3H3/b17-8- |
InChI Key |
XUJFHXRXTHFABN-IUXPMGMMSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
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